
2-Bromo-5-chloro-4-fluoro-1H-benzimidazole
Overview
Description
“2-Bromo-5-chloro-4-fluoro-1H-benzimidazole” is a compound that belongs to the benzimidazole family . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Spectral Characterization and Antimicrobial Activity
- 2-Bromo-5-chloro-4-fluoro-1H-benzimidazole, among other related compounds, has been used in the synthesis of zinc(II) complexes. These complexes have been shown to exhibit selective antibacterial activity, particularly against Staphylococcus epidermidis, demonstrating their potential in antimicrobial applications (Tavman, Boz, & Birteksöz, 2010).
Antiviral Applications
- Fluorinated benzimidazole nucleosides, including 2-bromo-5,6-dichloro-1-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)benzimidazole, have been synthesized as antivirals. Their design aims to increase the glycosidic bond's metabolic stability, which is critical in antiviral efficacy (Gudmundsson, Freeman, Drach, & Townsend, 2000).
Synthesis of Benzimidazole Derivatives
- This compound is utilized in the synthesis of a new series of benzimidazole derivatives. These derivatives are achieved via reactions with iminoester hydrochlorides, demonstrating the compound's versatility in synthesizing novel chemical entities (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).
Heterocyclic Synthesis
- This compound serves as a building block in heterocyclic oriented synthesis (HOS), leading to various condensed nitrogenous cycles. Such applications show its utility in creating diverse chemical libraries significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis of Anxiolytic and Analgesic Agents
- Derivatives of this compound have been synthesized and evaluated for their potential as anxiolytic and analgesic agents, indicating its role in the development of new therapeutic compounds (Maltsev et al., 2021).
Antioxidant Activity
- Some 2-substituted-5-nitro benzimidazole derivatives, synthesized from reactions involving this compound, have shown promising antioxidant activity. These findings suggest potential applications in developing antioxidant compounds (Archie et al., 2016).
properties
IUPAC Name |
2-bromo-5-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFTRIEHQFONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



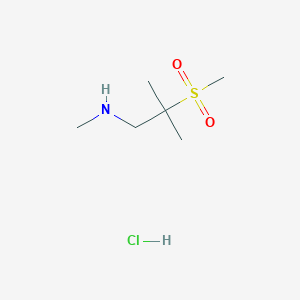
![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)
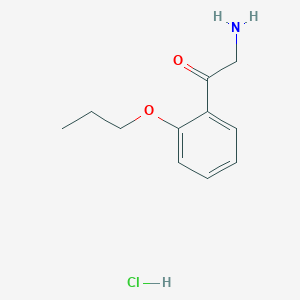
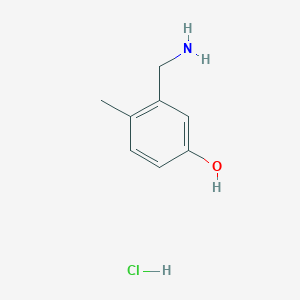
![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)
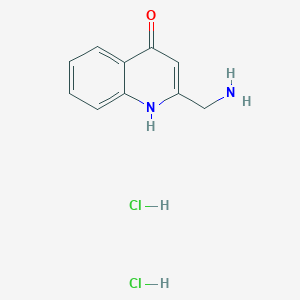



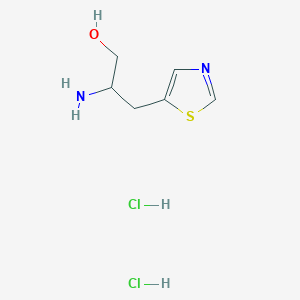


![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)